Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)-
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Overview
Description
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Functional Group Modifications: Introduction of the dihydro, dimethyl, and other substituents through various organic reactions such as alkylation, acylation, and thiolation.
Final Coupling Reactions: The attachment of the N-methyl-N-heptyloxycarbonylaminothio and N-methylcarbamoyloxy groups may involve carbamate and thiocarbamate formation reactions under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
Dimethylbenzofuran: Benzofuran with methyl substituents.
Uniqueness
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
65907-32-6 |
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Molecular Formula |
C21H32N2O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
heptyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H32N2O5S/c1-6-7-8-9-10-14-26-19(24)22(4)29-23(5)20(25)27-17-13-11-12-16-15-21(2,3)28-18(16)17/h11-13H,6-10,14-15H2,1-5H3 |
InChI Key |
WFWZHEUYUFPXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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